L-Lysine acetate salt

Description

Significance as an Essential Amino Acid Derivative in Biochemical Systems

The fundamental significance of L-lysine acetate (B1210297) salt lies in its identity as a readily available source of L-lysine for biological systems. L-lysine itself is a critical component of proteins and is involved in a multitude of biochemical pathways. wikipedia.orgchinaaminoacid.com The acetate salt form can influence properties such as solubility and bioavailability, which are important considerations in experimental and therapeutic contexts. ontosight.ai

In biochemical research, L-lysine acetate is employed in cell culture media to support the growth and productivity of cells, particularly in the production of recombinant proteins and enzymes. fishersci.berpicorp.com Its role as a fundamental building block for protein synthesis makes it an indispensable component in studies focused on cellular and molecular mechanisms. fishersci.be

Overview of L-Lysine Acetate Salt's Role in Fundamental Biological Processes

The biological roles of this compound are intrinsically linked to the functions of L-lysine. These encompass a wide array of vital processes:

Protein Synthesis and Structure: L-lysine is a cornerstone for the synthesis of proteins, which are essential for growth, tissue repair, and the production of enzymes, hormones, and antibodies. chinaaminoacid.com It also plays a crucial part in the crosslinking of collagen polypeptides, contributing to the stability and tensile strength of connective tissues. wikipedia.org

Post-Translational Modifications: The ε-amino group of lysine (B10760008) residues in proteins is a frequent site for post-translational modifications, such as acetylation and methylation. These modifications can alter protein function and play a key role in regulating gene expression. wikipedia.org

Metabolic Pathways: L-lysine is a precursor for the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. patsnap.com The catabolism of L-lysine can lead to the production of acetate, a short-chain fatty acid that serves as an energy source for many cellular processes. ontosight.aiebi.ac.uk

Calcium Homeostasis: Research has indicated that L-lysine plays a role in calcium absorption, which is vital for maintaining bone health. ontosight.aichinaaminoacid.com

Scope of Contemporary Academic Inquiry into this compound

Current academic research on this compound is diverse and spans multiple disciplines. Key areas of investigation include:

Pharmaceutical Sciences: Researchers are exploring the compaction properties of L-lysine salts, including the acetate form, to understand how they affect the formulation and tensile strength of tablets. nih.govresearchgate.net This has implications for the development of solid dosage forms.

Biotechnology: L-lysine acetate is utilized in biotechnological processes for the production of recombinant proteins and enzymes. fishersci.berpicorp.com Its inclusion in cell culture media is a subject of ongoing research to optimize cell growth and productivity. fishersci.be

Material Science: The non-linear optical (NLO) properties of L-lysine acetate single crystals have been a subject of investigation. researchgate.net Studies have characterized its crystal structure, thermal properties, and second harmonic generation (SHG) efficiency, suggesting its potential for use in optical devices. researchgate.net

Biomedical Research: L-lysine acetate has been studied for its potential role in inhibiting vascular calcification. medchemexpress.com Research in animal models suggests that dietary L-lysine can prevent arterial calcification under certain conditions. medchemexpress.com Additionally, its antiviral properties, particularly against the herpes simplex virus, continue to be an area of scientific interest. chemimpex.com

Interactive Data Table: Properties of L-Lysine Acetate

| Property | Value | Source |

| Chemical Formula | C8H18N2O4 | rpicorp.com |

| Molecular Weight | 206.2 g/mol | rpicorp.com |

| CAS Number | 57282-49-2 | rpicorp.com |

| Solubility | Water | rpicorp.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

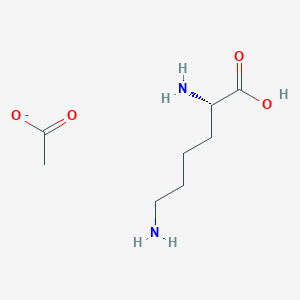

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H17N2O4- |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;acetate |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/p-1/t5-;/m0./s1 |

InChI Key |

RRNJROHIFSLGRA-JEDNCBNOSA-M |

Isomeric SMILES |

CC(=O)[O-].C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)[O-].C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Biochemical and Metabolic Research Perspectives on L Lysine Acetate Salt

Investigation of Post-Translational Modifications of Proteins Involving L-Lysine Acetate (B1210297) Salt

The versatility of L-lysine extends far beyond its incorporation into polypeptide chains. The ε-amino group of its side chain is a frequent target for a wide array of post-translational modifications (PTMs). These modifications dramatically increase the functional diversity of the proteome, regulating everything from enzyme activity and protein stability to cellular localization and protein-protein interactions. nih.govrsc.org Lysine (B10760008) is one of the most highly post-translationally modified amino acids. portlandpress.com

Methylation Pathways and Their Biological Significance

Lysine methylation involves the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, a process catalyzed by lysine methyltransferases (KMTs). mdpi.comresearchgate.net This modification is reversible and is removed by lysine demethylases (KDMs). mdpi.com Lysine methylation is a key regulatory mechanism in epigenetics, particularly in the modification of histone proteins. creative-proteomics.commdpi.com The methylation of specific lysine residues on histones can either activate or repress gene transcription, depending on the site and degree of methylation. creative-proteomics.comnih.gov For instance, methylation of histone H3 at certain lysine sites is a marker for gene silencing, while methylation at other sites is associated with gene activation. nih.gov Dysregulation of lysine methylation has been linked to various diseases, including cancer and genetic disorders. mdpi.comnih.gov Beyond histones, methylation of non-histone proteins also plays a significant role in regulating protein-protein interactions, protein stability, and subcellular localization. nih.gov

Acetylation Mechanisms and Protein Function Modulation

Lysine acetylation is the transfer of an acetyl group from a donor molecule, like acetyl-CoA, to the ε-amino group of a lysine residue. nih.govnih.gov This modification neutralizes the positive charge of the lysine side chain. nih.gov Like methylation, acetylation is a reversible process, with the levels of acetylation being controlled by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.govnih.gov In the context of epigenetics, histone acetylation generally leads to a more relaxed chromatin structure, which promotes gene transcription. creative-proteomics.comwikipedia.org However, the impact of lysine acetylation extends far beyond the nucleus. A large number of non-histone proteins are also acetylated, influencing a wide range of cellular processes. nih.govnih.gov Acetylation can alter a protein's enzymatic activity, stability, and its interactions with other proteins. nih.gov Research has shown that lysine acetylation is a prevalent modification in enzymes involved in central metabolism, including glycolysis, the TCA cycle, and fatty acid metabolism, highlighting its role in metabolic regulation. researchgate.net

Hydroxylation Processes, with Emphasis on Collagen Biosynthesis

Lysine hydroxylation is a critical post-translational modification, particularly in the biosynthesis of collagen, the most abundant protein in mammals. nih.govtandfonline.com This process involves the conversion of lysine residues to hydroxylysine, catalyzed by enzymes known as lysyl hydroxylases. tandfonline.comwikipedia.org This reaction requires cofactors such as iron and vitamin C. wikipedia.org The hydroxylation of specific lysine residues within procollagen (B1174764) chains is essential for the formation of stable collagen triple helices and for the subsequent cross-linking of collagen molecules in the extracellular matrix. nih.govtandfonline.com These covalent cross-links are vital for the tensile strength and stability of collagen fibers found in skin, bones, tendons, and other connective tissues. scispace.comtandfonline.com The extent and pattern of lysine hydroxylation can vary between different tissues and are influenced by the differential expression of various lysyl hydroxylase isoforms. nih.gov Deficiencies in lysine hydroxylation can lead to connective tissue disorders. scispace.com

O-Glycosylation Dynamics and Protein Trafficking

O-linked glycosylation is a post-translational modification where a sugar molecule is attached to the oxygen atom of a serine or threonine residue in a protein. wikipedia.org While lysine itself is not directly O-glycosylated, its hydroxylated form, hydroxylysine, can be. wikipedia.orgthermofisher.com In collagen, specific hydroxylysine residues can serve as attachment sites for carbohydrates, resulting in galactosylhydroxylysine (B1674396) or glucosylgalactosylhydroxylysine. tandfonline.comnih.gov This glycosylation of collagen is important for its proper function. tandfonline.com More broadly, O-glycosylation plays a significant role in protein folding, stability, and trafficking. creative-proteomics.comnih.gov The attached glycans can influence a protein's conformation and its movement within the cell, ensuring it reaches its correct destination. creative-proteomics.com O-glycosylation is also involved in a variety of cellular signaling processes and in the recognition of foreign materials by the immune system. wikipedia.orgcreative-proteomics.com

Contribution to Key Mammalian Metabolic Pathways

L-lysine is not only a crucial component of proteins but also an active participant in several key mammalian metabolic pathways. The primary site of lysine catabolism in humans is the liver, where it is mainly degraded via the saccharopine pathway. mdpi.comphysiology.org This pathway ultimately converts lysine into acetyl-CoA, a central molecule in carbon metabolism that can enter the tricarboxylic acid (TCA) cycle for energy production. creative-proteomics.com This classifies lysine as a purely ketogenic amino acid. mdpi.com

Furthermore, lysine is a precursor for the biosynthesis of carnitine, a vital compound for fatty acid metabolism. nbinno.comscispace.comwikipedia.org Carnitine is responsible for transporting long-chain fatty acids into the mitochondria, where they can be oxidized to generate energy. nbinno.comwikipedia.org The synthesis of carnitine begins with the methylation of lysine residues within proteins. mdpi.comwikipedia.org Lysine also plays a role in calcium absorption and is involved in the enzymatic cross-linking of collagen and elastin (B1584352) fibers, contributing to the integrity of skin, bones, and blood vessels. nbinno.comcreative-proteomics.com

Table 1: Key Post-Translational Modifications of L-Lysine

| Modification | Key Enzymes | Primary Function/Significance |

|---|---|---|

| Methylation | Lysine Methyltransferases (KMTs), Lysine Demethylases (KDMs) | Epigenetic regulation (histone modification), modulation of protein-protein interactions, protein stability. creative-proteomics.comnih.govmdpi.com |

| Acetylation | Lysine Acetyltransferases (KATs), Lysine Deacetylases (KDACs) | Epigenetic regulation (histone modification), regulation of metabolic enzymes, modulation of protein function and stability. creative-proteomics.comnih.govresearchgate.net |

| Hydroxylation | Lysyl Hydroxylases | Essential for collagen biosynthesis, enabling cross-linking and stabilization of collagen fibers. nih.govtandfonline.comwikipedia.org |

| O-Glycosylation (of Hydroxylysine) | Glycosyltransferases | Important for collagen function, protein folding, stability, and cellular trafficking. tandfonline.comwikipedia.orgcreative-proteomics.com |

Table 2: L-Lysine's Role in Mammalian Metabolism

| Metabolic Pathway | Role of L-Lysine | Key Outcome |

|---|---|---|

| Protein Synthesis | Essential building block | Formation of all bodily proteins. nbinno.comcreative-proteomics.com |

| Lysine Catabolism (Saccharopine Pathway) | Substrate | Production of Acetyl-CoA for energy (TCA cycle). creative-proteomics.commdpi.com |

| Carnitine Biosynthesis | Precursor (as trimethyllysine) | Facilitates fatty acid transport into mitochondria for energy production. nbinno.comscispace.comwikipedia.org |

| Collagen and Elastin Cross-linking | Substrate for hydroxylation and oxidation | Provides structural integrity and tensile strength to connective tissues. scispace.comcreative-proteomics.comtandfonline.com |

Carnitine Biosynthesis and Energy Metabolism

L-lysine is a fundamental precursor for the endogenous synthesis of L-carnitine, a quasi-vitamin essential for energy metabolism. The biosynthesis of L-carnitine is a multi-step enzymatic process that occurs in the liver, kidneys, and brain, utilizing L-lysine and L-methionine as the primary substrates. nih.govresearchgate.net This intricate pathway requires the presence of several cofactors, including iron, vitamin C, vitamin B6, and niacin. oregonstate.edu

The initial step involves the methylation of lysine residues within proteins to form ε-N-trimethyllysine. oregonstate.edu Following protein degradation, ε-N-trimethyllysine is released and undergoes a series of enzymatic reactions to ultimately form L-carnitine. researchgate.net

The primary metabolic function of L-carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix. nih.govoregonstate.edu This process, known as the carnitine shuttle, is critical for β-oxidation, the metabolic pathway that breaks down fatty acids to produce acetyl-CoA. The generated acetyl-CoA then enters the citric acid cycle to produce ATP, the cell's main energy currency. creative-proteomics.com Consequently, L-lysine, as a precursor to L-carnitine, plays an indirect but vital role in cellular energy production derived from fat metabolism. scispace.com

Table 1: Key Components in L-Carnitine Biosynthesis from L-Lysine

| Component | Role |

|---|---|

| L-Lysine | Primary substrate, provides the carbon backbone. |

| L-Methionine | Provides methyl groups for the initial methylation of lysine. |

| Iron (Fe2+) | Cofactor for hydroxylase enzymes in the pathway. |

| Vitamin C (Ascorbate) | Cofactor, potentially for hydroxylation steps. oregonstate.edu |

| Vitamin B6 (Pyridoxal phosphate) | Cofactor for enzymatic reactions in the pathway. oregonstate.edu |

| Niacin (NAD) | Cofactor for dehydrogenase enzymes. oregonstate.edu |

| Liver, Kidneys, Brain | Primary sites of L-carnitine synthesis in mammals. researchgate.net |

Integration of Acetate into Central Carbon Metabolism (e.g., Citric Acid Cycle)

The acetate component of L-lysine acetate salt can be readily integrated into the central carbon metabolism, primarily through its conversion to acetyl-CoA. Acetyl-CoA is a pivotal molecule that serves as the entry point into the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of biochemical reactions essential for cellular respiration and energy production. wikipedia.orglibretexts.org

The citric acid cycle occurs within the mitochondrial matrix of eukaryotic cells. lumenlearning.com It begins with the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate (B86180). khanacademy.org Through a series of eight enzymatic steps, the citrate molecule is progressively oxidized, releasing two molecules of carbon dioxide. lumenlearning.comkhanacademy.org

Crucially, each turn of the cycle generates high-energy electron carriers in the form of three molecules of NADH and one molecule of FADH₂. lumenlearning.com These reduced coenzymes then donate their electrons to the electron transport chain, driving the production of a large amount of ATP through oxidative phosphorylation. The cycle also produces one molecule of GTP or ATP directly through substrate-level phosphorylation. lumenlearning.com The integration of acetate as acetyl-CoA into the citric acid cycle represents a direct pathway for its contribution to cellular energy generation. wikipedia.org

Table 2: Products of the Citric Acid Cycle per Molecule of Acetyl-CoA

| Product | Quantity per Turn | Metabolic Significance |

|---|---|---|

| NADH | 3 | Electron carrier for ATP synthesis in oxidative phosphorylation. lumenlearning.com |

| FADH₂ | 1 | Electron carrier for ATP synthesis in oxidative phosphorylation. lumenlearning.com |

| GTP/ATP | 1 | Direct energy currency produced via substrate-level phosphorylation. lumenlearning.com |

| CO₂ | 2 | Waste product of cellular respiration. lumenlearning.comkhanacademy.org |

L-Lysine Oxidase Enzyme Systems and Substrate Interaction Dynamics

L-lysine α-oxidase (LO) is a flavoenzyme that catalyzes the oxidative deamination of L-lysine, yielding α-keto-ε-aminocaproate, ammonia, and hydrogen peroxide. mdpi.com This enzyme exhibits a high degree of substrate specificity for L-lysine, a characteristic governed by the specific structural features of its active site. nih.gov

Structural studies of L-lysine oxidase have revealed a deep funnel-like active site with the isoalloxazine ring of the FAD cofactor located at the bottom. mdpi.comnih.gov The binding of L-lysine within this active site is stabilized by a network of specific interactions. The α-carboxyl group of L-lysine forms hydrogen bonds with the side chains of specific amino acid residues, such as arginine and tyrosine. nih.gov The α-amino group interacts with a carbonyl oxygen and participates in a cation-pi interaction with a tryptophan residue. mdpi.comnih.gov

A key determinant of the enzyme's strict specificity is the interaction with the ε-amino group of the L-lysine side chain. This positively charged group interacts with the negatively charged side chain of an aspartate residue and with water molecules within the active site, creating a triangular interaction that precisely accommodates the L-lysine side chain. mdpi.comnih.gov The binding of the substrate induces conformational changes in the enzyme, effectively sealing the active site from the solvent. nih.gov

Table 3: Key Amino Acid Residues in L-Lysine Oxidase and Their Interactions with L-Lysine

| Residue Type | Interaction with L-Lysine | Reference |

|---|---|---|

| Arginine (e.g., R68) | Hydrogen bonds with the α-carboxyl group. | nih.gov |

| Tyrosine (e.g., Y369) | Hydrogen bonds with the α-carboxyl group. | nih.gov |

| Tryptophan (e.g., W476) | Cation-pi interaction with the α-amino group. | mdpi.comnih.gov |

| Aspartate (e.g., D212) | Interacts with the ε-amino group of the side chain. | mdpi.comnih.gov |

| Alanine (B10760859) (e.g., A475) | Carbonyl oxygen forms a hydrogen bond with the α-amino group. | mdpi.comnih.gov |

Advanced Glycation End-Products (AGEs) Formation and Mechanism Studies

L-lysine, due to its free ε-amino group, is highly susceptible to participating in the non-enzymatic reaction with reducing sugars known as the Maillard reaction, which leads to the formation of Advanced Glycation End-Products (AGEs). nih.govnih.gov This process begins with the condensation of a carbonyl group from a reducing sugar with the amino group of lysine, forming a Schiff base. researchgate.netyoutube.com This initial product then undergoes rearrangement to form a more stable Amadori product. youtube.com Over time, the Amadori product undergoes a series of further reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of irreversible compounds collectively known as AGEs. nih.gov

Several factors have been shown to influence the rate of AGEs formation. Increased concentrations of sugars, elevated temperatures, and higher pH levels can all accelerate the production of AGEs. ifoodmm.cn The presence of certain metal ions, such as Fe²⁺, can also promote their formation. ifoodmm.cn

The formation of AGEs involving lysine residues in proteins can lead to structural and functional alterations of these proteins, including cross-linking of collagen fibers. researchgate.net Well-characterized AGEs derived from lysine include Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL). nih.gov

Table 4: Factors Influencing the Formation of Advanced Glycation End-Products (AGEs)

| Factor | Effect on AGEs Formation | Reference |

|---|---|---|

| Sugar Concentration | Increased concentration accelerates formation. | ifoodmm.cn |

| Temperature | Higher temperatures promote the reaction. | ifoodmm.cn |

| pH | Higher pH levels increase the rate of formation. | ifoodmm.cn |

| Reaction Time | Longer reaction times lead to greater accumulation of AGEs. | ifoodmm.cn |

| Metal Ions (e.g., Fe²⁺) | Can catalyze and promote the formation of AGEs. | ifoodmm.cn |

Structural and Mechanistic Insights into Lysine Cyclodeaminase Catalysis

Lysine cyclodeaminase (LCD) is an enzyme that catalyzes the β-deamination of L-lysine to produce L-pipecolic acid, a precursor for various secondary metabolites. koreascience.krnih.gov This enzyme utilizes NAD⁺ as a catalytic cofactor, not as a co-substrate that is consumed in the reaction. nih.gov

Structural studies, including X-ray crystallography, have provided detailed insights into the catalytic mechanism of LCD. The enzyme's structure reveals a substrate-binding pocket that accommodates the L-lysine molecule. The catalytic cycle is proposed to be unusual in that NAD⁺ is initially reduced to NADH and is then regenerated back to NAD⁺ in a later stage of the reaction. koreascience.krnih.gov

The binding and entry of the L-lysine substrate into the active site are controlled by a "gatekeeper" function mediated by NAD⁺/NADH and an arginine residue (e.g., Arg49). nih.gov This mechanism regulates substrate access to the catalytic machinery. The substrate-binding pocket of LCD from Streptomyces pristinaespiralis has been shown to be capable of binding not only L-lysine but also smaller substrates like L-ornithine. nih.gov The catalytic process involves a combination of cyclization and deamination of the L-lysine substrate to form the piperidine (B6355638) ring of L-pipecolic acid. nih.gov

Table 5: Key Features of Lysine Cyclodeaminase (LCD) Catalysis

| Feature | Description | Reference |

|---|---|---|

| Substrate | L-Lysine | koreascience.krnih.gov |

| Product | L-Pipecolic acid | koreascience.krnih.gov |

| Cofactor | NAD⁺ (functions as a prosthetic group) | nih.gov |

| Catalytic Mechanism | Involves β-deamination and cyclization. | nih.gov |

| Substrate Recognition | Specific interactions within the active site pocket. | nih.gov |

| "Gatekeeper" Function | NAD⁺/NADH and an Arginine residue control substrate entry. | nih.gov |

| Reaction Characteristic | NAD⁺ is transiently converted to NADH and then regenerated. | koreascience.krnih.gov |

Advanced Research in Biomedical and Biological Systems Involving L Lysine Acetate Salt

Investigation into Antiviral Mechanisms Mediated by L-Lysine Acetate (B1210297) Salt

L-lysine has been investigated for its antiviral properties, particularly against viruses that depend on the amino acid arginine for replication. chinaaminoacid.comelsevier.comscielo.br The primary proposed mechanism centers on the antagonistic relationship between L-lysine and L-arginine.

Research into the antiviral effects of L-lysine has focused significantly on its ability to interfere with the replication of the Herpes Simplex Virus (HSV). chinaaminoacid.comresearchgate.net The replication of HSV is highly dependent on arginine-rich proteins. nih.gov L-lysine is thought to exert its antiviral effect through competitive antagonism with arginine. elsevier.comresearchgate.netnih.gov By increasing the cellular concentration of lysine (B10760008) relative to arginine, the synthesis of essential viral proteins may be inhibited, thereby suppressing viral growth and replication. scielo.brresearchgate.net

Several mechanisms have been proposed for how L-lysine achieves this inhibitory effect:

Antimetabolite Action: L-lysine acts as an antimetabolite of arginine, competitively inhibiting the synthesis of arginine-rich proteins necessary for the formation of viral capsids and DNA. elsevier.comnih.govnih.govresearchgate.net

Increased Arginine Catabolism: L-lysine may promote the activity of arginase, an enzyme that breaks down arginine, further reducing the intracellular pool of arginine available to the virus. elsevier.comnih.gov

Inhibition of Arginine Absorption: An excess of lysine in the gut may lead to decreased absorption of arginine. researchgate.net

Table 1: Proposed Antiviral Mechanisms of L-Lysine

| Mechanism | Description | Target Virus Example |

|---|---|---|

| Competitive Antagonism | L-lysine competes with L-arginine for incorporation into viral proteins, disrupting the synthesis of arginine-rich proteins essential for viral structure and replication. elsevier.comnih.gov | Herpes Simplex Virus (HSV) |

| Enzyme Induction | L-lysine may increase the activity of arginase, the enzyme that degrades L-arginine, thereby reducing its availability for viral replication. elsevier.comnih.gov | Herpes Simplex Virus (HSV) |

| Absorption Inhibition | High concentrations of L-lysine in the gastrointestinal tract can reduce the intestinal absorption of L-arginine. researchgate.net | General (not virus-specific) |

Studies have shown that a high lysine-to-arginine ratio can inhibit viral growth in tissue cultures. scielo.brnih.gov While research suggests a potential role for L-lysine in managing HSV outbreaks, further conclusive studies are needed to fully establish its efficacy. elsevier.comnih.gov

Role in Collagen Formation and Connective Tissue Biochemistry

L-lysine is a critical component in the biosynthesis of collagen, the most abundant protein in the human body and the main structural protein in connective tissues such as skin, bones, tendons, and ligaments. chinaaminoacid.compuritan.com Its role is fundamental to the structural integrity and stability of these tissues. theproteinworks.com

The biochemical process involves several key post-translational modifications of lysine residues within the procollagen (B1174764) polypeptide chains:

Hydroxylation: Specific lysine residues are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine. This step is essential for the subsequent cross-linking process. nih.govnih.gov

Glycosylation: Some of the newly formed hydroxylysine residues are then glycosylated, with the addition of galactose or glucosyl-galactose molecules. nih.gov

Oxidative Deamination: Outside the cell, the enzyme lysyl oxidase (LOX) acts on specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules. nih.gov This enzyme catalyzes the oxidative deamination of the ε-amino group, converting them into reactive aldehydes (allysine and hydroxyallysine). nih.govnih.gov

Cross-linking: These reactive aldehydes spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. This forms stable covalent intra- and intermolecular cross-links that are crucial for the tensile strength and stability of collagen fibrils and fibers. nih.govnih.gov

Table 2: Role of L-Lysine in Collagen Synthesis

| Step | Key Enzyme/Process | Function of L-Lysine | Outcome |

|---|---|---|---|

| Hydroxylation | Lysyl hydroxylase | Substrate for hydroxylation | Formation of hydroxylysine, a prerequisite for cross-linking and glycosylation. nih.gov |

| Oxidative Deamination | Lysyl oxidase (LOX) | Substrate for oxidation in telopeptides | Conversion to reactive aldehydes (allysine). nih.govnih.gov |

| Cross-link Formation | Spontaneous condensation | Provides ε-amino groups and aldehyde precursors | Formation of stable covalent bonds between collagen molecules, ensuring tissue strength. nih.govnih.gov |

Deficiencies or defects in these lysine-dependent metabolic pathways can lead to heritable connective tissue disorders. nih.gov

Research into Pathogenic Mechanisms of Vascular Calcification

Recent research has investigated the potential role of L-lysine in mitigating vascular calcification (VC), a serious complication often associated with chronic kidney disease (CKD). medchemexpress.comnih.govnih.gov Studies using animal models have provided insights into the biochemical mechanisms that may be involved.

In a study using adenine-induced uremic rats, a model for CKD-associated VC, dietary supplementation with L-lysine was found to significantly ameliorate arterial calcification. nih.govresearchgate.net The key findings from this research include:

Reduced Mineral Deposition: Rats supplemented with L-lysine showed significantly lower levels of calcium, magnesium, and phosphate (B84403) in their aortic tissues compared to control groups with induced uremia. nih.govresearchgate.net

Suppression of PTH: Dietary L-lysine strongly suppressed plasma levels of intact parathyroid hormone (iPTH) in the uremic rats. medchemexpress.comnih.gov

Alteration of Plasma Amino Acid Profile: L-lysine supplementation led to elevated plasma levels of other amino acids, including alanine (B10760859), proline, arginine, and homoarginine, while plasma lysine levels remained unchanged. nih.govnih.gov

The proposed mechanism suggests that L-lysine does not act directly but rather modifies key pathways that contribute to VC. In vitro analyses demonstrated that alanine and proline inhibit the apoptosis of vascular smooth muscle cells, a key event in the calcification process. nih.govnih.gov Furthermore, arginine and homoarginine were shown to attenuate the precipitation of minerals in a supersaturated calcium/phosphate solution. nih.govnih.gov

Table 3: Effects of L-Lysine Supplementation in a Rat Model of Uremic Vascular Calcification

| Parameter | Observation in L-Lysine Group | Proposed Mechanism | Reference |

|---|---|---|---|

| Aortic Mineral Content (Ca, Mg, P) | Significantly reduced | Attenuation of mineral precipitation | nih.govresearchgate.net |

| Plasma Intact PTH (iPTH) | Strongly suppressed | Support of a proper bone-vascular axis | medchemexpress.comnih.gov |

| Plasma Alanine & Proline | Elevated | Inhibition of vascular smooth muscle cell apoptosis | nih.govnih.gov |

| Plasma Arginine & Homoarginine | Elevated | Attenuation of mineral precipitation in solution | nih.govnih.gov |

These findings suggest that dietary L-lysine may protect against vascular calcification by modulating the levels of other amino acids that have direct inhibitory effects on the pathogenic mechanisms of the disease. nih.govresearchgate.net

Studies on the Biochemical Underpinnings of Acute Pancreatitis

The administration of high doses of basic amino acids, including L-lysine, has been used in rodent models to induce and study the mechanisms of acute pancreatitis. nih.gov This research has helped to elucidate the early cellular events that trigger this inflammatory condition.

Studies have shown that intraperitoneal injection of a large dose of L-lysine can induce severe acute necrotizing pancreatitis in animal models. nih.gov The key finding from this research is the crucial role of early mitochondrial injury. The administration of L-lysine was observed to cause significant pancreatic mitochondrial damage, which precedes other hallmark events of pancreatitis, such as the widespread activation of trypsinogen (B12293085) and the activation of the pro-inflammatory transcription factor NF-κB. nih.gov

The sequence of biochemical events observed in these models includes:

A significant decrease in pancreatic trypsin activity shortly after L-lysine injection, followed by a significant increase hours later. nih.gov

A significant increase in serum amylase and lipase (B570770) activities, indicating pancreatic injury. nih.gov

An increase in pancreatic myeloperoxidase (MPO) activity, a marker of neutrophil infiltration and inflammation. nih.gov

In other studies, L-lysine has been shown to have a protective effect in L-arginine-induced pancreatitis models. springermedizin.deresearchgate.net In this context, L-lysine treatment was found to attenuate pancreatic tissue injury by inhibiting the release of the inflammatory cytokine IL-6 and enhancing antioxidant activity. springermedizin.de This suggests a complex, dose- and context-dependent role for L-lysine in pancreatic biology.

Table 4: Biochemical Changes in L-Lysine-Induced Acute Pancreatitis Model

| Parameter | Time Course of Change | Implication |

|---|---|---|

| Pancreatic Mitochondrial Function | Early and significant damage | Primary trigger of acinar cell injury. nih.gov |

| Serum Amylase & Lipase | Significantly increased at 12-24 hours | Markers of pancreatic tissue damage. nih.gov |

| Pancreatic Trypsin Activity | Initial decrease, followed by a significant increase at 12-24 hours | Indicator of zymogen activation. nih.gov |

| Pancreatic MPO Activity | Significantly increased from 18 to 72 hours | Marker of inflammatory cell infiltration. nih.gov |

This research indicates that mitochondrial dysfunction is a primary event in the pathogenesis of basic amino acid-induced pancreatitis. nih.gov

Applications and Research in Tissue Engineering and Regenerative Medicine Scaffolds

The essential role of L-lysine in collagen synthesis makes it a molecule of significant interest for tissue engineering and regenerative medicine. theproteinworks.com The structural integrity and biomechanical properties of engineered tissues are heavily dependent on the formation of a stable and well-organized extracellular matrix (ECM), of which collagen is the primary component.

While direct research on the use of L-lysine acetate salt as a supplement in tissue engineering media is not extensively detailed in the available literature, its biochemical functions in promoting collagen cross-linking are highly relevant. The rationale for its potential application in scaffolds for tissue regeneration is based on its ability to:

Enhance Scaffold Bio-integration: By providing a key building block for collagen, L-lysine can support endogenous collagen production by cells seeded onto a scaffold, promoting better integration between the scaffold and the host tissue.

Improve Mechanical Properties: The formation of covalent cross-links, which is dependent on lysine, is critical for the tensile strength of collagen. nih.govnih.gov Supplementing with L-lysine could potentially enhance the mechanical stability of biologically-derived or cell-laden scaffolds over time.

Poly-L-lysine, a polymer of lysine, is already widely used in cell culture to coat surfaces to enhance cell adhesion due to its polycationic nature. This principle underscores the potential utility of lysine-based compounds in modulating cell-material interactions in regenerative medicine.

Microbial and Cellular Metabolism Research Utilizing this compound

L-lysine and its metabolic byproducts are integral to the central metabolism of both microbial and eukaryotic cells. Research in this area utilizes L-lysine to understand fundamental regulatory processes, such as post-translational modifications.

One of the most significant areas of research is lysine acetylation, a reversible post-translational modification that plays a crucial role in regulating the function of numerous proteins, particularly metabolic enzymes. nih.govfrontiersin.org In bacteria, lysine acetylation is a widespread regulatory mechanism, with up to 40% of all bacterial proteins being acetylated. frontiersin.org This modification is particularly enriched in enzymes involved in central carbon metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

Studies have shown that acetylation often occurs on evolutionarily conserved lysine residues located within the catalytic sites of these enzymes, and this modification typically inhibits their activity. nih.gov The acetate component of this compound can be a source of acetyl groups, which, after conversion to acetyl-CoA, can be used for both enzymatic and non-enzymatic acetylation of proteins.

Table 5: Examples of Central Metabolism Enzymes Regulated by Lysine Acetylation

| Pathway | Enzyme | Function | Effect of Acetylation |

|---|---|---|---|

| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Catalyzes a key step in glycolysis | Inhibition of activity nih.gov |

| Glycolysis | Enolase | Converts 2-phosphoglycerate to phosphoenolpyruvate | Inhibition of activity nih.gov |

| Pyruvate (B1213749) Metabolism | Pyruvate dehydrogenase | Converts pyruvate to acetyl-CoA | Inhibition of activity nih.gov |

| TCA Cycle | Isocitrate dehydrogenase | Catalyzes the oxidative decarboxylation of isocitrate | Inhibition of activity nih.gov |

| TCA Cycle | Succinyl-CoA synthetase | Converts succinyl-CoA to succinate | Inhibition of activity nih.gov |

The study of lysine metabolism and its regulation provides critical insights into how cells adapt their metabolic state in response to nutrient availability and other environmental cues. L-lysine and its derivatives are valuable tools in these investigations.

Amino Acid Production and Metabolic Engineering in Model Organisms

The industrial production of essential amino acids, such as L-lysine, relies heavily on microbial fermentation. nih.govmyandegroup.com Model organisms like Corynebacterium glutamicum and Escherichia coli are workhorses in this industry, and their metabolic pathways are continuously being engineered to enhance production efficiency. nih.govresearchgate.net While glucose is a common carbon source in these fermentation processes, research has shown that other substrates, including acetate, can be effectively utilized and, in some cases, may even be preferable.

One study demonstrated that for L-lysine production in mutants of Corynebacterium glutamicum, acetate served as a superior substitute for sucrose (B13894) as the primary carbon source. nih.gov This highlights the potential for using acetate-containing compounds, such as this compound, in fermentation media to boost the yield of L-lysine. The metabolism of acetate in these microorganisms is a key area of study in metabolic engineering. In E. coli, for instance, acetate metabolism is closely linked to central carbon metabolism through enzymes like acetate kinase (AckA) and phosphotransacetylase (Pta). researchgate.net Under certain growth conditions, such as high glucose concentrations, these bacteria can exhibit "acetate overflow," where excess acetyl-CoA is converted to acetate. mdpi.com Understanding and engineering these pathways are crucial for optimizing the carbon flux towards the synthesis of desired amino acids like L-lysine.

Metabolic engineering strategies to improve L-lysine production often focus on several key areas:

Enhancing Precursor Supply: Genetic modifications are made to increase the availability of key metabolic precursors for L-lysine synthesis, such as oxaloacetate and pyruvate.

Deregulation of Biosynthetic Pathways: Feedback inhibition, where the final product (L-lysine) inhibits the activity of enzymes in its own biosynthetic pathway, is a major bottleneck. Genetic engineering is used to create enzymes that are resistant to this feedback inhibition.

Optimizing Cofactor Availability: The synthesis of L-lysine is an energy-intensive process that requires cofactors like NADPH. Metabolic engineering aims to increase the intracellular availability of these cofactors to drive the biosynthetic reactions forward.

The choice of carbon source directly impacts all these aspects of cellular metabolism. The ability of microorganisms like C. glutamicum to efficiently utilize acetate makes it a promising substrate for cost-effective and high-yield L-lysine production.

| Carbon Source | Relative L-Lysine Yield | Key Metabolic Pathway(s) | Reference |

|---|---|---|---|

| Sucrose | Standard | Glycolysis, Pentose Phosphate Pathway | nih.gov |

| Ethanol | Variable | Alcohol dehydrogenase pathway | nih.gov |

| Acetic Acid | Higher than Sucrose | Glyoxylate shunt, TCA cycle | nih.gov |

| Mixture of Acetic Acid and Acetate Salts | High | Glyoxylate shunt, TCA cycle | nih.gov |

Endogenous Metabolite Analysis in Biological Matrices

The accurate quantification of endogenous metabolites, such as amino acids, in biological samples like plasma, urine, and cell lysates is crucial for understanding health and disease. creative-proteomics.com L-lysine and its various modified forms play significant roles in numerous physiological and pathological processes. mdpi.com Post-translational modifications of lysine residues in proteins, including acetylation, methylation, and ubiquitination, are key regulatory mechanisms in cellular function. khanacademy.org

In the field of analytical chemistry, particularly in metabolomics and clinical diagnostics, the use of high-purity analytical standards is paramount for the development of robust and reliable quantitative methods. This compound is available as a pharmaceutical secondary standard and a certified reference material. sigmaaldrich.comsigmaaldrich.com These standards are essential for a variety of applications, including:

Method Development and Validation: Establishing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the quantification of L-lysine in complex biological matrices. synzeal.comnih.gov

Quality Control: Ensuring the accuracy and precision of analytical measurements in research and clinical laboratories. sigmaaldrich.com

Calibration: Creating calibration curves to determine the concentration of L-lysine in unknown samples.

The analysis of lysine and its acetylated forms is of particular interest in various research areas. For example, global lysine acetylation in bacteria like E. coli is being studied to understand its role in regulating metabolism in response to different carbon sources and growth conditions. biorxiv.org In clinical research, the levels of lysine and its metabolites can serve as biomarkers for various diseases. nih.gov The development of accurate and precise analytical methods, underpinned by the availability of high-quality standards like L-lysine acetate, is fundamental to advancing these fields of research.

| Application | Analytical Technique(s) | Purpose | Reference |

|---|---|---|---|

| Pharmaceutical Secondary Standard | HPLC, LC-MS, etc. | Quality control, method development, and validation in pharmaceutical analysis. | sigmaaldrich.comsigmaaldrich.com |

| Certified Reference Material | Various analytical techniques | Ensuring accuracy and traceability of measurements; used for calibration and quality assurance. | sigmaaldrich.com |

| Ligand Binding Assays | Immunoassays, etc. | Used as a component in assays to study molecular interactions. | scientificlabs.co.uk |

Research in Materials Science and Formulation Development of L Lysine Acetate Salt

Strategies for Enhancing Bioavailability through Formulation Science

The oral bioavailability of active pharmaceutical ingredients (APIs) is a critical factor in their therapeutic efficacy. For compounds like L-lysine acetate (B1210297), which is highly water-soluble, bioavailability is generally not limited by dissolution rate. However, formulation science offers various strategies to optimize its absorption and systemic exposure. These strategies can be particularly relevant when co-administering L-lysine acetate with other less soluble compounds or to achieve a modified-release profile.

One key approach involves the use of lipid-based formulations . These systems can enhance the oral bioavailability of drugs by several mechanisms. They can increase the amount of dissolved drug in the gastrointestinal fluid, potentially decrease first-pass metabolism, and reduce transporter-mediated efflux of the drug from enterocytes. For a water-soluble compound like L-lysine acetate, incorporating it into a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), could be beneficial, especially in complex formulations containing lipophilic drugs where L-lysine acetate acts as a co-former or salt.

Another strategy is the development of co-amorphous systems . In a recent study, L-lysine acetate was used to create a co-amorphous mixture with curcumin (B1669340), a compound with low aqueous solubility. This formulation resulted in a significant 476-fold enhancement in the solubility of curcumin in water. chula.ac.th This approach leverages the hydrotropic properties of L-lysine acetate to improve the dissolution of poorly soluble drugs, thereby enhancing their potential bioavailability. chula.ac.th

Furthermore, nanoparticle-based delivery systems represent a promising avenue for enhancing bioavailability. Encapsulating L-lysine acetate in nanoparticles could offer advantages such as improved stability, controlled release, and targeted delivery. For instance, L-lysine has been used to coat magnetic core-shell nanoparticles for environmental applications, demonstrating its versatility in surface functionalization of nanomaterials. This same principle could be applied to create nano-formulations for pharmaceutical purposes.

Compaction Properties of L-Lysine Salts in Solid-State Formulations

The ability of a powdered material to be compressed into a tablet with adequate mechanical strength is a crucial aspect of pharmaceutical manufacturing. Research into the compaction properties of L-lysine salts provides valuable insights into how the choice of a salt form can significantly influence the tableting process and the final product quality.

Correlation between Yield Strength and Compact Tensile Strength

A clear relationship exists between the yield strength of an L-lysine salt and the tensile strength of its compacts, particularly at lower compaction pressures. The yield strength is a measure of a material's resistance to plastic deformation. The study on L-lysine salts demonstrated that at low compaction pressures, the tensile strength of the tablets increases in a linear fashion with increasing compaction pressure. Concurrently, an exponential decrease in compact tensile strength was observed with an increasing yield strength of the salt. This indicates that salts with lower yield strength (i.e., those that are more plastic) tend to form stronger tablets at lower compaction forces.

Below is an interactive data table summarizing the yield strength of various L-lysine salts.

| L-Lysine Salt | Yield Strength (MPa) |

| L-Lysine Acetate | 101 |

| L-Lysine Monochloride | 128 |

| L-Lysine Dichloride | 161 |

| L-Lysine L-Aspartate | 68 |

| L-Lysine L-Glutamate Dihydrate | 81 |

| L-Lysine (zwitterionic monohydrate) | 90 |

Data sourced from a study on the compaction properties of L-lysine salts.

Analysis of Interparticulate Bonding Strength

While yield strength is a dominant factor at low compaction pressures, the interparticulate bonding strength becomes the determining factor for tablet tensile strength at high compaction pressures. This is because at higher pressures, the particles are forced into closer contact, and the inherent ability of the particles to form strong bonds with each other dictates the final tablet strength.

The research on L-lysine salts showed that the compact tensile strength, when extrapolated to zero porosity, has a linear relationship with the melting temperature of the salt. A higher melting point is indicative of stronger intermolecular forces within the crystal lattice, which translates to greater interparticulate bonding strength during compaction. Therefore, the melting temperature of an L-lysine salt can serve as a useful predictor of its compactibility at high pressures.

The following interactive table presents the melting temperatures and tensile strength at zero porosity for different L-lysine salts.

| L-Lysine Salt | Melting Temperature (°C) | Tensile Strength at Zero Porosity (MPa) |

| L-Lysine Acetate | 155 | 11.8 |

| L-Lysine Monochloride | 203 | 14.5 |

| L-Lysine Dichloride | 191 | 13.9 |

| L-Lysine L-Aspartate | 210 | 15.2 |

| L-Lysine L-Glutamate Dihydrate | 165 | 12.5 |

| L-Lysine (zwitterionic monohydrate) | 215 | 15.8 |

Data sourced from a study on the compaction properties of L-lysine salts.

Crystal Engineering and Cocrystal Development of L-Lysine Amino Acid-Based Compounds

Crystal engineering is a powerful tool for modifying the physicochemical properties of APIs without altering their chemical structure. By forming cocrystals, which are multicomponent crystals held together by non-covalent interactions, it is possible to enhance properties such as solubility, dissolution rate, and stability. L-lysine, with its functional groups capable of forming hydrogen bonds, is an excellent candidate for use as a coformer in cocrystal development.

Enhancement of Solubility and Dissolution Rates

A primary goal of cocrystal formation is to improve the aqueous solubility and dissolution rate of poorly soluble drugs. L-lysine has been successfully employed as a coformer to achieve this objective with various APIs. For example, the development of a cocrystal of Telmisartan with L-lysine resulted in a significant improvement in its water solubility and dissolution rate. This enhancement is attributed to the formation of new solid-state structures with different crystal packing and intermolecular interactions compared to the pure drug.

Similarly, in another study, cocrystals of Ketoprofen with L-lysine demonstrated markedly higher solubility compared to the drug alone. This increased solubility leads to a more rapid absorption of the drug, which can result in a faster onset of therapeutic action. These examples underscore the potential of using L-lysine in crystal engineering to address the biopharmaceutical challenges of poorly soluble drug candidates. The order of enhancement of solubility and dissolution rates for Ketoprofen with different basic amino acids was found to be L-arginine > L-lysine > tris.

Methodological Approaches and Advanced Analytical Techniques in L Lysine Acetate Salt Research

Spectroscopic and Chromatographic Characterization Methods

Spectroscopic and chromatographic techniques are fundamental to the qualitative and quantitative analysis of L-Lysine acetate (B1210297) salt, providing detailed insights into its chemical composition and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of amino acids like L-lysine. However, due to the low volatility of amino acids, a derivatization step is essential to convert them into more volatile compounds suitable for GC analysis. thermofisher.comubbcluj.ro This process involves chemically modifying the polar functional groups (amino and carboxyl groups) of the L-lysine molecule. thermofisher.com

Common derivatization reagents for amino acids include silylating agents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. thermofisher.comresearchgate.net Another approach involves esterification followed by acylation to create trifluoroacetyl ester derivatives. ubbcluj.ro

Once derivatized, the sample is introduced into the GC system, where the volatile L-lysine derivative is separated from other components on a capillary column, often a 5% phenyl methylpolysiloxane column. thermofisher.com The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification. The mass spectrometer can be operated in scan mode to generate a full mass spectrum for structural confirmation or in selected-ion monitoring (SIM) mode for enhanced sensitivity and quantitative precision. ubbcluj.ronih.gov The fragmentation patterns observed in the mass spectra are characteristic of the derivatized L-lysine, allowing for its unambiguous identification and differentiation from other amino acids and metabolites in complex biological samples. researchgate.net

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TRACE TR-5) |

| Injection Mode | Splitless |

| Ionization Mode | Negative-ion chemical ionization (NICI) or Electron Impact (EI) |

| MS Detection Mode | Scan (m/z 50–1000) or Selected-Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying L-Lysine acetate salt. sigmaaldrich.com Various HPLC methods have been developed, often employing reversed-phase (RP) or mixed-mode chromatography. nih.govsielc.com For instance, a reversed-phase HPLC method with fluorescence detection can be used for robust quantification of lysine (B10760008) in different matrices. nih.govmdpi.com

Purity assessment is critical, and product specifications often indicate a purity of ≥98% as determined by HPLC. sigmaaldrich.combio-world.com The United States Pharmacopeia (USP) outlines a method for determining the chromatographic purity of L-Lysine Acetate using thin-layer chromatography, a related planar chromatography technique, and specifies limits for impurities. uspbpep.com Modern HPLC methods offer higher resolution and sensitivity for these assessments.

In a typical RP-HPLC setup, a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.gov Detection can be achieved using UV detectors, especially at low wavelengths (e.g., 210 nm), or more selectively through fluorescence detection after pre-column or post-column derivatization with reagents like dansyl chloride. nih.govsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Obelisc R) |

| Mobile Phase A | 0.02 M Sodium Acetate with 0.02% triethylamine, pH 4.5 |

| Mobile Phase B | 0.1 M Sodium Acetate buffer (pH 4.5) and Methanol (1:9 v/v) |

| Detection | Fluorescence or UV (210 nm) |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 20 µL |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural elucidation of this compound by identifying the functional groups present in the molecule. researchgate.net The FT-IR spectrum of L-lysine exhibits characteristic absorption bands corresponding to the vibrations of its different chemical bonds. researchgate.netresearchgate.net

Key spectral features for L-lysine include broad absorption bands in the higher wavenumber region (around 3500-2730 cm⁻¹) which are attributed to the stretching vibrations of N-H (amine) and O-H (carboxylic acid) groups, often involved in hydrogen bonding. researchgate.net The spectrum also shows characteristic peaks for C-H stretching vibrations. In the fingerprint region, distinct peaks corresponding to the C=O stretching of the carboxyl group and N-H bending of the amine groups can be observed. researchgate.net

For this compound, the FT-IR spectrum would be a composite of the spectra of L-lysine and the acetate ion. The presence of the acetate would be confirmed by its characteristic carboxylate (COO⁻) stretching vibrations. The identification of L-Lysine acetate often involves comparing its FT-IR spectrum with that of a reference standard using the potassium bromide (KBr) disc method. ajiaminoscience.eu

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 2730 | N-H and O-H stretching | Amine and Carboxylic Acid |

| ~1729 | C=O stretching | Carboxylic Acid / Ester |

| ~1395 | C-H symmetric deformation | Alkyl groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed determination of the molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of L-lysine in D₂O shows distinct signals for the different protons in the molecule. chemicalbook.com For example, the proton on the alpha-carbon (α-CH) typically appears as a triplet around 3.7 ppm. The protons on the epsilon-carbon (ε-CH₂) adjacent to the side-chain amino group resonate at a different chemical shift, often around 3.0 ppm, while the other methylene (B1212753) (CH₂) protons of the side chain appear as multiplets in the upfield region (around 1.4-1.9 ppm). chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. nih.gov The carboxyl carbon (C=O) is the most deshielded, appearing at the downfield end of the spectrum (around 177 ppm). The alpha-carbon (α-C) resonates around 57 ppm, and the other carbons of the lysine side chain have characteristic chemical shifts. nih.gov For this compound, the spectrum would also show signals for the acetate ion, typically a methyl (CH₃) signal around 1.9 ppm in the ¹H NMR and around 22 ppm in the ¹³C NMR, and a carboxyl signal. nih.govfrontiersin.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH / α-C | ~3.7 | ~57.4 |

| β-CH₂ / β-C | ~1.9 | ~32.7 |

| γ-CH₂ / γ-C | ~1.5 | ~24.1 |

| δ-CH₂ / δ-C | ~1.7 | ~42.0 |

| ε-CH₂ / ε-C | ~3.0 | ~29.2 |

| -COOH / -COO⁻ | - | ~177.3 |

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a critical technique for characterizing the solid-state properties of this compound, including its crystal structure and phase purity. The crystal structure of L-lysine itself was a long-standing challenge to determine due to its propensity to incorporate water and form a hydrate (B1144303) phase under ambient conditions. nih.govcardiff.ac.uk The structure of the pure, anhydrous crystalline L-lysine was ultimately solved using modern PXRD methods on a microcrystalline powder sample obtained under rigorously anhydrous conditions. nih.govcardiff.ac.ukcardiff.ac.uk

The PXRD pattern is a fingerprint of the crystalline solid. It consists of a series of diffraction peaks at specific angles (2θ), which are determined by the arrangement of atoms in the crystal lattice according to Bragg's Law. The positions and intensities of these peaks are unique to a particular crystalline phase. For L-lysine, a sharp peak at approximately 20° (2θ) is indicative of a significant crystalline phase. researchgate.net Analysis of the PXRD data, often aided by computational methods like density functional theory (DFT), allows for the determination of unit cell parameters and space group, providing a complete picture of the crystal packing. researchgate.net This technique is essential for quality control, ensuring batch-to-batch consistency of the crystalline form of this compound.

Electrochemical Techniques for Interaction Studies and Biosensor Development

Electrochemical techniques offer sensitive and often rapid methods for studying L-lysine and have been extensively applied in the development of biosensors for its detection. These biosensors typically rely on the specific enzymatic reaction of L-lysine.

Amperometric biosensors are a common type developed for L-lysine detection. nih.govnih.gov One approach involves immobilizing an enzyme, such as lysine dehydrogenase, onto an electrode surface (e.g., platinum). nih.gov In the presence of L-lysine and a cofactor, the enzyme catalyzes an oxidation reaction. The resulting flow of electrons is measured as a current, which is proportional to the L-lysine concentration. A redox mediator, like ferricyanide, is often used to facilitate electron transfer to the electrode at a low applied potential (e.g., 0.4 V vs. Ag/AgCl). nih.gov

Another enzyme used is L-lysine-α-oxidase. nih.gov This enzyme can be immobilized on an electrode, for instance, by co-crosslinking on a platinum electrode modified with an overoxidized polypyrrole film. nih.gov The polypyrrole layer helps to reduce interference from other electroactive compounds. The sensor measures the current generated from the enzymatic oxidation of L-lysine, allowing for its quantification with high sensitivity and selectivity. nih.gov

Electrochemical impedance spectroscopy (EIS) is another powerful technique used to study processes at the electrode surface, such as the electropolymerization of L-lysine to form poly-L-lysine films. nih.gov EIS can monitor changes in the charge-transfer resistance at the electrode, which can be correlated with the binding of molecules or cells to the surface, forming the basis for developing sensitive electrochemical sensors. nih.gov These advanced electrochemical methods are crucial for developing tools for real-time monitoring of L-lysine in various applications.

Cyclic Volmetry (CV) for Electrochemical Response Analysis

Cyclic voltammetry is a versatile electrochemical technique frequently used to study the redox behavior of compounds like L-Lysine. By varying the electrical potential at an electrode and measuring the resulting current, CV can provide insights into the oxidation and reduction processes of a molecule. For instance, studies have utilized CV to investigate the electropolymerization of L-lysine to form poly-L-lysine (PLL) on electrode surfaces. nih.gov This process involves the transfer of lysine molecules to cation radicals at higher positive potentials, leading to a polymerization reaction. nih.gov

The technique is also employed to study the interaction of L-lysine with other molecules, such as metal ions. Research on the interaction between Cu(II) ions and L-lysine in an acetate buffer has used CV to demonstrate the formation of a complex, as evidenced by shifts in the peak potential. eurjchem.com The analysis of cyclic voltammograms, which plot current versus potential, reveals key parameters about the electrochemical reaction, including the reversibility of the process and the number of electrons transferred. eurjchem.comiosrjournals.org

Chronoamperometry (CA) for Kinetic Investigations

Chronoamperometry is an electrochemical method where a constant potential is applied to an electrode, and the resulting current is monitored over time. This technique is particularly useful for studying the kinetics of electrochemical reactions. In the context of L-lysine research, CA has been used to monitor the electrochemical interactions of L-lysine with immobilized enzymes, such as L-lysine α-oxidase. nih.gov By analyzing the current decay over time, researchers can extract quantitative kinetic parameters related to the enzyme-substrate interaction. nih.gov This provides valuable data on the rate of reaction and the mechanisms governing the process at the electrode surface.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies

Electrochemical Impedance Spectroscopy is a powerful, non-destructive technique for characterizing the properties of electrode-electrolyte interfaces. mtak.hu EIS involves applying a small amplitude AC potential perturbation at various frequencies and measuring the resulting current response. This allows for the detailed investigation of processes such as charge transfer, diffusion, and the formation of surface layers. researchgate.net

In L-lysine research, EIS has been instrumental in studying the polymerization of L-lysine on electrode surfaces and the subsequent immobilization of cells. nih.gov Researchers have used EIS to measure the charge-transfer resistance, which changes as poly-L-lysine films form and as cells attach to these films. nih.gov This technique has also been applied to monitor the step-by-step fabrication of biosensors, for example, by tracking the changes in impedance upon the immobilization of L-lysine α-oxidase on a modified gold electrode. nih.gov The resulting data can be modeled using equivalent circuits to quantify the electrical properties of the interface.

Structural Biology and Crystallography in L-Lysine Research

Understanding the three-dimensional structure of L-lysine and its interactions with biological macromolecules is fundamental to elucidating its function. X-ray crystallography stands as a cornerstone technique in this endeavor.

X-ray Crystallography for Protein-Ligand Complex Analysis

X-ray crystallography is a pivotal technique for determining the precise three-dimensional atomic structure of molecules, including protein-ligand complexes. The method involves directing X-rays at a crystallized molecule and analyzing the resulting diffraction pattern to build a model of its atomic arrangement. For many years, the crystal structure of L-lysine itself remained elusive due to challenges in growing suitable single crystals. cardiff.ac.uk However, modern powder X-ray diffraction methods have successfully been used to determine its structure. cardiff.ac.uknih.gov

This technique has also been applied to crystalline complexes of L-lysine with other amino acids, such as L-aspartate and D-glutamate. ias.ac.in These studies reveal detailed information about molecular conformation, bond lengths, angles, and the intricate network of hydrogen bonds that govern molecular aggregation. ias.ac.in In the context of protein-ligand interactions, X-ray crystallography can precisely map the binding site of L-lysine (or an L-lysine-containing peptide) within a protein, revealing the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

| Crystalline Complex | Space Group | Unit Cell Dimensions | Reference |

| L-lysine L-aspartate | P2₁ | a = 5.539 Å, b = 7.848 Å, c = 15.324 Å, β = 99.1° | ias.ac.in |

| L-lysine D-glutamate | P2₁ | a = 4.902 Å, b = 30.719 Å, c = 9.679 Å, β = 90° | |

| Anhydrous L-lysine | P2₁ | a = 9.54 Å, b = 5.14 Å, c = 17.06 Å, β = 97.78° | researchgate.net |

Computational Modeling and Simulation in Materials Science and Biochemical Pathways

Computational modeling and simulation have become indispensable tools for investigating the behavior of molecules like L-lysine at an atomic level. These methods complement experimental techniques by providing insights that are often difficult or impossible to obtain through experiments alone. Computational approaches are used to predict and analyze various aspects of L-lysine, from its role in biochemical pathways to its interactions in materials science.

In the realm of biochemical pathways, computational models are crucial for understanding the complex network of reactions involving L-lysine. This includes modeling its catabolism, where it is broken down to enter the tricarboxylic acid (TCA) cycle for energy production, and its role as a precursor for other biomolecules. creative-proteomics.com A significant area of focus is the computational prediction of post-translational modifications (PTMs) on lysine residues within proteins. researchgate.netresearchgate.net PTMs like acetylation, methylation, and ubiquitination are vital for regulating protein function, and computational tools help identify potential modification sites and understand their functional implications. researchgate.netresearchgate.netlongdom.org These predictive models often employ machine-learning algorithms trained on large datasets of experimentally verified PTM sites. nih.gov

Ligand Binding Assays for Protein-L-Lysine Acetate Interactions

Ligand binding assays are fundamental experimental procedures used to quantify the interaction between a ligand, such as this compound, and a target protein or receptor. bmglabtech.com These assays are essential for determining the affinity and specificity of binding, which is critical in various fields, including drug discovery and fundamental biological research. scitechdaily.com this compound is explicitly noted as being suitable for use in such assays.

A common format for these assays is the Enzyme-Linked Immunosorbent Assay (ELISA). raybiotech.com In a typical competitive binding assay, a receptor protein is immobilized on a microplate. L-Lysine acetate is then introduced along with a labeled version of the ligand or a competing molecule. The amount of bound labeled ligand is measured, often through a colorimetric or fluorescent signal, which is inversely proportional to the binding of the unlabeled L-Lysine acetate. This allows for the determination of binding constants like the dissociation constant (Kd), a measure of binding affinity. bmglabtech.com These assays can be used to screen for molecules that inhibit or enhance the protein-L-lysine interaction. raybiotech.com

The ε-amino group of lysine is intrinsically nucleophilic and is often found at functional sites in proteins, including enzyme active sites and interfaces that mediate protein-protein interactions, making it an attractive target for ligand development. nih.gov

| Assay Type | Principle | Application in L-Lysine Research | Key Parameters Measured |

| Competitive ELISA | Competition between unlabeled L-Lysine acetate and a labeled ligand for binding to a target protein. | Quantifying the binding affinity of L-Lysine acetate to a specific protein. | IC₅₀, Dissociation Constant (Kd) |

| Direct Binding Assay | Measures the direct binding of a labeled L-Lysine derivative to an immobilized protein. | Characterizing the direct interaction and determining binding kinetics. | Association (kon) and Dissociation (koff) rates |

| AlphaScreen Assay | A bead-based assay where binding brings donor and acceptor beads into proximity, generating a luminescent signal. | Studying protein-protein interactions modulated by lysine binding or modifications. bmglabtech.com | Signal intensity correlates with binding |

Future Directions and Emerging Research Avenues for L Lysine Acetate Salt

Integration of Multi-Omics Approaches in Metabolic Studies

The intricate role of L-lysine in metabolic pathways is well-established; however, the precise influence of its acetate (B1210297) salt form at a systemic level remains an area ripe for investigation. nih.gov Future research will increasingly integrate multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic understanding of how L-lysine acetate salt impacts cellular and organismal metabolism.

By employing these high-throughput technologies, researchers can simultaneously analyze the expression of thousands of genes, proteins, and metabolites in response to this compound administration. For instance, a combined transcriptomics and metabolomics analysis could reveal how this compound supplementation alters gene expression and metabolic fluxes in pathways related to glucose metabolism, protein synthesis, and fatty acid oxidation. nih.gov Studies on related lysine (B10760008) compounds, like ε-polylysine, have already demonstrated the power of proteomics and metabolomics in identifying regulatory effects on metabolic pathways such as glycerophospholipid and glutathione metabolism. researchgate.net Applying similar methodologies to this compound will help elucidate its specific metabolic signature and identify novel biomarkers and therapeutic targets.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Field | Research Question | Potential Findings |

| Transcriptomics | How does this compound affect the expression of genes involved in amino acid transport and catabolism? | Identification of key regulatory genes and transcription factors. |

| Proteomics | Which protein expression profiles are altered in response to this compound, particularly in liver and muscle tissues? | Understanding changes in enzyme levels involved in lysine degradation and protein synthesis. nih.gov |

| Metabolomics | What is the impact of this compound on the plasma and intracellular metabolite profiles? | Discovery of novel metabolic intermediates and biomarkers of lysine metabolism. researchgate.net |

| Integrated Omics | How do genetic variations influence an individual's metabolic response to this compound supplementation? | Paving the way for personalized nutrition and therapeutic strategies. |

Exploration of Novel Biotechnological Applications Beyond Traditional Uses

The utility of this compound extends beyond its role as a nutritional supplement. chinaaminoacid.com Emerging research is focused on harnessing its properties for innovative biotechnological applications. A key area of interest is in microbial fermentation processes. L-lysine is produced on a massive industrial scale through fermentation, but high concentrations can be toxic to the producer microorganisms, limiting yield. nih.gov

Recent discoveries, such as the identification of novel L-lysine exporters from metagenomic libraries, present an opportunity to engineer more robust microbial strains for enhanced L-lysine production. nih.gov Research into how this compound, specifically, affects the physiology and export mechanisms of these production strains could lead to significant improvements in fermentation titers and productivity. Furthermore, its high water solubility makes it an attractive ingredient for specialized cell culture media, potentially enhancing the growth and productivity of mammalian cell lines used in biopharmaceutical manufacturing. evonik.com

Advanced Drug Delivery Systems Utilizing this compound

The chemical structure of L-lysine, with its two amino groups, makes it a valuable building block for creating advanced drug delivery systems. Polymers of lysine, known as polylysines, are particularly promising. nih.gov These cationic macromolecules can interact electrostatically with negatively charged cell membranes, facilitating efficient cellular uptake. nih.gov

Future research will likely focus on using this compound as a monomer or a modifying agent in the synthesis of novel drug carriers. These carriers could be designed to be "smart," responding to specific physiological stimuli like pH, temperature, or enzymes to release their therapeutic cargo in a targeted manner. nih.gov The inherent biocompatibility and biodegradability of lysine-based materials make them ideal candidates for delivering a wide range of therapeutics, including small-molecule drugs, genes, and proteins. nih.gov

Table 2: Examples of Lysine-Based Drug Delivery Platforms

| Delivery System | Therapeutic Cargo | Potential Advantage |

| Polylysine Nanoparticles | Small-molecule drugs, siRNA | Enhanced cellular uptake and intracellular delivery. nih.gov |

| pH-Responsive Hydrogels | Proteins, peptides | Targeted release in acidic environments (e.g., tumors). nih.gov |

| Lysine-Modified Liposomes | Gene therapy vectors | Improved stability and targeted delivery to specific cell types. |

Investigation of Chirality Effects on Molecular Aggregation and Biological Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in biology, as living systems are often highly selective for one stereoisomer over another. L-lysine is the biologically active form of the amino acid. The influence of this specific chirality, in concert with the acetate counter-ion, on molecular self-assembly and aggregation is a subtle but important area for future investigation.

Studies have shown that post-translational modifications like Nε-lysine acetylation can significantly impact protein aggregation by neutralizing the positive charge of the lysine side chain and increasing its hydrophobicity. nih.gov This suggests that the interactions between the L-lysine and acetate ions in solution could influence the aggregation behavior of other biomolecules. For example, in pharmaceutical formulations, this compound could potentially act as an excipient that modulates the solubility and stability of protein-based drugs by affecting their aggregation kinetics. Understanding these chiral-specific interactions at a molecular level could lead to the rational design of more stable and effective biopharmaceutical products. The importance of chirality is well-documented in pharmacology, where often only one enantiomer of a drug, such as ibuprofen, exerts the desired therapeutic effect while the other is inactive or can cause unwanted side effects. wikipedia.org

Bio-inspired Materials Development Leveraging this compound Properties

The natural role of L-lysine in biological structures, particularly in the cross-linking of collagen, provides inspiration for the development of novel biomaterials. chinaaminoacid.com this compound can serve as a fundamental building block for creating biocompatible and biodegradable materials with a wide range of potential applications in tissue engineering and regenerative medicine.